molecular formula C6H6N2O2S B076063 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione CAS No. 13591-06-5

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione

Cat. No. B076063
CAS RN: 13591-06-5
M. Wt: 170.19 g/mol
InChI Key: BCIFEPDUHRNYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is a heterocyclic compound with potential applications in scientific research. It is a member of the pyrrolo[1,2-c]imidazole family of compounds, which have been shown to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione is not fully understood. However, it has been suggested that it may act by inhibiting DNA synthesis or by inducing apoptosis in cancer cells.

Biochemical And Physiological Effects

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, it has been reported to exhibit antioxidant activity.

Advantages And Limitations For Lab Experiments

One advantage of using 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione in lab experiments is its potential antitumor activity. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer therapy.

Future Directions

There are several future directions for research on 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione. One direction is to further investigate its mechanism of action, which may provide insights into how it can be optimized for cancer therapy. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. Additionally, research could be conducted on its potential as an antioxidant and its effects on other physiological processes.

Synthesis Methods

The synthesis of 3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has been reported in the literature. One method involves the reaction of 2-cyanoacetamide with thiourea in the presence of a base, followed by cyclization with an aldehyde. Another method involves the reaction of 2-cyanoacetamide with an aldehyde in the presence of thiourea and a base, followed by cyclization.

Scientific Research Applications

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione has potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to exhibit antibacterial, antifungal, and antiviral activity.

properties

CAS RN

13591-06-5

Product Name

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione

Molecular Formula

C6H6N2O2S

Molecular Weight

170.19 g/mol

IUPAC Name

3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione

InChI

InChI=1S/C6H6N2O2S/c9-4-2-1-3-5(10)7-6(11)8(3)4/h3H,1-2H2,(H,7,10,11)

InChI Key

BCIFEPDUHRNYRJ-UHFFFAOYSA-N

SMILES

C1CC(=O)N2C1C(=O)NC2=S

Canonical SMILES

C1CC(=O)N2C1C(=O)NC2=S

synonyms

1H-Pyrrolo[1,2-c]imidazole-1,5(6H)-dione,tetrahydro-3-thioxo-(9CI)

Origin of Product

United States

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